Cas no 2948-14-3 (Phenyl furan-2-carboxylate)

フェニルフラン-2-カルボキシレート(Phenyl furan-2-carboxylate)は、フラン環とカルボキシレート基を有する有機化合物です。この化合物は、高い熱安定性と優れた反応性を兼ね備えており、医薬品中間体や機能性材料の合成において重要な役割を果たします。特に、その特異的な分子構造により、選択的な反応サイトとして利用可能です。また、有機溶媒への溶解性が良好であり、実験室規模から工業生産まで幅広い条件下で取り扱いが容易です。化学的修飾の柔軟性も高く、多様な誘導体合成の出発原料として有用です。

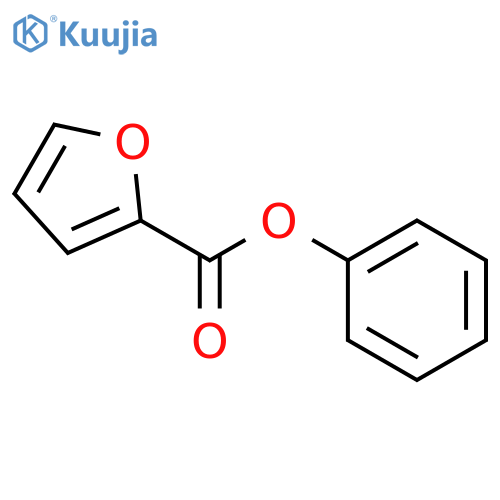

Phenyl furan-2-carboxylate structure

商品名:Phenyl furan-2-carboxylate

Phenyl furan-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Phenyl furan-2-carboxylate

- 2-Furancarboxylic acid, phenyl ester

- 2-furane carboxylic acid,phenyl ester

- AC1L6W7Q

- Furan-2-carbonsaeure-phenylester

- furan-2-carboxylic acid phenyl ester

- HMS1578M06

- NSC509746

- phenyl 2-furancarboxylate

- Phenyl 2-furoate

- STK388206

- SureCN5943067

- NSC-509746

- phenylfuran-2-carboxylate

- SCHEMBL5943067

- SB61434

- 2948-14-3

- AKOS002947430

- Phenyl 2-furoate #

- YYHDAWBGVZLMAD-UHFFFAOYSA-N

- A912563

- DTXSID80325541

- InChI=1/C11H8O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8

-

- MDL: MFCD00460411

- インチ: InChI=1S/C11H8O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H

- InChIKey: YYHDAWBGVZLMAD-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=CO1)OC2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 188.04734

- どういたいしつりょう: 188.047

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.209

- ふってん: 290.2°C at 760 mmHg

- フラッシュポイント: 129.3°C

- 屈折率: 1.558

- PSA: 39.44

- LogP: 2.49880

Phenyl furan-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM195668-10g |

phenyl furan-2-carboxylate |

2948-14-3 | 95% | 10g |

$450 | 2021-08-05 | |

| Ambeed | A158716-5g |

Phenyl furan-2-carboxylate |

2948-14-3 | 95+% | 5g |

$299.0 | 2024-04-20 | |

| Chemenu | CM195668-5g |

phenyl furan-2-carboxylate |

2948-14-3 | 95% | 5g |

$329 | 2023-03-07 | |

| Alichem | A019108824-5g |

Phenyl furan-2-carboxylate |

2948-14-3 | 95% | 5g |

$400.00 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652880-5g |

Phenyl furan-2-carboxylate |

2948-14-3 | 98% | 5g |

¥3171.00 | 2024-08-03 |

Phenyl furan-2-carboxylate 関連文献

-

Basmah Al-Jammal,Buthaina Hussein,Yusuf Al-Hiari,Tareq Al-Qirim,Manal Al-Najdawi,Lama Hamadneh,Mohammad Alwahsh,Balqis Ikhmais RSC Adv. 2023 13 22193

-

Yu-Chao Yuan,Christian Bruneau,Thierry Roisnel,Rafael Gramage-Doria Org. Biomol. Chem. 2019 17 7517

-

Chien-Han Chen,Shih-Huang Tung,Ru-Jong Jeng,Mahdi M. Abu-Omar,Ching-Hsuan Lin Green Chem. 2019 21 4475

-

Nanthini Rajendran,Kiruthigadevi Kamaraj,Saranya Janakiraman,Mary Saral,Pierre H. Dixneuf,Charles Beromeo Bheeter RSC Adv. 2023 13 14958

-

5. The preparation of synthetic analogues of strigolAlan W. Johnson,Gopala Gowada,Ahmed Hassanali,John Knox,Sam Monaco,Zia Razavi,Gerald Rosebery J. Chem. Soc. Perkin Trans. 1 1981 1734

2948-14-3 (Phenyl furan-2-carboxylate) 関連製品

- 91368-74-0(5-(phenoxymethyl)-2-furoic Acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2948-14-3)Phenyl furan-2-carboxylate

清らかである:99%

はかる:5g

価格 ($):269.0